molecular formula C12H17ClN4O3S B4579538 N-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)methyl]-N,3,5-trimethyl-4-isoxazolesulfonamide

N-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)methyl]-N,3,5-trimethyl-4-isoxazolesulfonamide

Cat. No. B4579538
M. Wt: 332.81 g/mol
InChI Key: ZFQPPJFZHGQDAZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrazole and isoxazole derivatives involves multicomponent transformations and cyclization reactions. Such compounds are typically synthesized starting from various substituted benzaldehydes or ketones, followed by condensation with hydrazine or semicarbazide derivatives. These methods allow for the introduction of various substituents, enabling the creation of a wide range of derivatives with potential biological activities (Gul et al., 2016).

Molecular Structure Analysis

The molecular structure of N-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)methyl]-N,3,5-trimethyl-4-isoxazolesulfonamide and its derivatives can be characterized using techniques such as X-ray crystallography, NMR, and HRMS. These methods reveal the conformational differences and the planarity of the core structures, providing insights into the compounds' potential interactions with biological targets (Borges et al., 2014).

Chemical Reactions and Properties

The chemical reactivity of such compounds often involves interactions with enzymes or receptors, making them useful for studying biological pathways or developing therapeutic agents. For example, sulfonamide-containing pyrazole derivatives have been evaluated for their ability to inhibit enzymes like carbonic anhydrase, showing potential for therapeutic applications (Penning et al., 1997).

Physical Properties Analysis

The physical properties, including solubility, melting point, and stability, are crucial for understanding the compound's behavior in biological systems and its suitability for drug formulation. These properties can be influenced by the compound's molecular structure and substituents.

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, and reactivity towards different reagents, are essential for predicting the compound's interactions with biological molecules. Studies on pyrazole and isoxazole derivatives highlight their diverse reactivity, allowing for the synthesis of a wide range of compounds with varied biological activities (Elgemeie et al., 2001).

Scientific Research Applications

Anticancer and Antimicrobial Properties

  • Synthesis and Bioactivity Studies : A series of sulfonamide derivatives were synthesized and evaluated for their potential as anticancer agents. Some compounds demonstrated significant cytotoxic activities, suggesting the potential for development into anticancer drugs (Gul et al., 2016). Additionally, antimicrobial activity against various bacteria and fungi was investigated for a range of synthesized compounds, showing promising results (Sarvaiya et al., 2019).

Potential Anti-inflammatory and Analgesic Effects

  • Celecoxib Derivatives : Novel celecoxib derivatives were synthesized and assessed for their anti-inflammatory, analgesic, antioxidant, and anticancer activities. One derivative exhibited significant anti-inflammatory and analgesic activities without causing tissue damage, highlighting its therapeutic potential (Küçükgüzel et al., 2013).

Agricultural Applications

  • Induction of the Triple Response in Plants : Research on small molecules with ethylene-like biological activity led to the discovery of a compound capable of inducing a triple response in Arabidopsis seedlings, pointing towards potential applications in agriculture (Oh et al., 2017).

Antitumor Activities

  • New Bis-Pyrazolyl-Thiazoles : The synthesis of bis-pyrazolyl-thiazoles incorporating the thiophene moiety demonstrated potent anti-tumor agents against hepatocellular carcinoma cell lines, suggesting a promising avenue for the development of new anticancer therapies (Gomha et al., 2016).

properties

IUPAC Name

N-[(4-chloro-2-ethylpyrazol-3-yl)methyl]-N,3,5-trimethyl-1,2-oxazole-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN4O3S/c1-5-17-11(10(13)6-14-17)7-16(4)21(18,19)12-8(2)15-20-9(12)3/h6H,5,7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFQPPJFZHGQDAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)Cl)CN(C)S(=O)(=O)C2=C(ON=C2C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)methyl]-N,3,5-trimethyl-1,2-oxazole-4-sulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)methyl]-N,3,5-trimethyl-4-isoxazolesulfonamide
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N-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)methyl]-N,3,5-trimethyl-4-isoxazolesulfonamide
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N-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)methyl]-N,3,5-trimethyl-4-isoxazolesulfonamide
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N-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)methyl]-N,3,5-trimethyl-4-isoxazolesulfonamide
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N-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)methyl]-N,3,5-trimethyl-4-isoxazolesulfonamide
Reactant of Route 6
N-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)methyl]-N,3,5-trimethyl-4-isoxazolesulfonamide

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